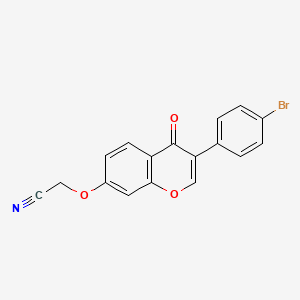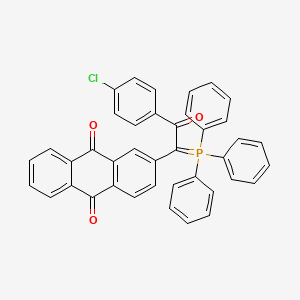
2-(2-(4-Chlorophenyl)-2-oxo-1-(triphenylphosphoranylidene)ethyl)anthracene-9,10-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “2-(2-(4-Chlorophenyl)-2-oxo-1-(triphenylphosphoranylidene)ethyl)anthracene-9,10-dione” is a complex organic molecule. It contains an anthracene core, which is a polycyclic aromatic hydrocarbon consisting of three fused benzene rings. The molecule also contains a chlorophenyl group, a triphenylphosphoranylidene group, and an ethyl group .
Molecular Structure Analysis
The molecular structure of this compound would be determined by X-ray crystallography . This technique allows for the determination of the atomic and molecular structure of a crystal, from which one can infer the positions of the atoms in the molecule, their chemical bonds, their crystallographic disorder and various other information.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be determined by various techniques such as thermogravimetric analysis (TGA), differential scanning calorimetry (DSC), UV-Vis absorption and fluorescence (FL) spectroscopy, as well as density functional theory (DFT) calculations .Scientific Research Applications
Luminescent Sensors
Anthracene derivatives, including those with functional groups similar to the compound , have been utilized in the development of luminescent sensors. For instance, compounds like 1,8-oxybis(ethyleneoxyethyleneoxy)anthracene-9,10-dione have shown potential in responding to common oxoacids, where the presence of certain ions induces luminescence, making them useful for detecting and measuring the concentration of these ions in various environments (V. Young, Heidi L. Quiring, & Andrew G Sykes, 1997).
Organic Semiconductors
Anthracene-based molecules have been synthesized for use in organic semiconducting applications. These molecules, such as those derived from 2,6-dibromoanthracene-9,10-dione, have been incorporated into organic thin film transistors (OTFTs), demonstrating significant charge carrier mobilities. This suggests that similar anthracene derivatives could find applications in the fabrication of electronic devices (S. Bae, K. Jung, M. Hoang, et al., 2010).
Electrochromic Devices
The development of electrochromic devices has also benefited from the use of anthracene derivatives. Compounds like 2-(4-(bis(4-methoxyphenyl)amino)phenoxy)anthracene-9,10-dione have been utilized in creating devices that exhibit improved performance characteristics such as lower driving voltage and faster switching times, suggesting potential applications in smart windows, displays, and other electrochromic technologies (De-Cheng Huang, Jung-Tsu Wu, Yang Fan, & Guey‐Sheng Liou, 2017).
Chemical Synthesis and Reactions
Anthracene derivatives have been explored for their reactivity in various chemical syntheses and reactions. For example, the Knoevenagel condensation of diphosphine ligands with anthracene derivatives, such as the reaction between 9-anthracenecarboxaldehyde and 4,5-bis(diphenylphosphino)-4-cyclopentene-1,3-dione, has led to the synthesis of novel ligands. These ligands could potentially be applied in catalysis, material science, and the development of new organic compounds (W. Watson, Bhaskar Poola, & M. Richmond, 2006).
properties
IUPAC Name |
2-[2-(4-chlorophenyl)-2-oxo-1-(triphenyl-λ5-phosphanylidene)ethyl]anthracene-9,10-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H26ClO3P/c41-29-23-20-27(21-24-29)37(42)40(28-22-25-35-36(26-28)39(44)34-19-11-10-18-33(34)38(35)43)45(30-12-4-1-5-13-30,31-14-6-2-7-15-31)32-16-8-3-9-17-32/h1-26H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMPZXKFRINJNQQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(=C(C2=CC3=C(C=C2)C(=O)C4=CC=CC=C4C3=O)C(=O)C5=CC=C(C=C5)Cl)(C6=CC=CC=C6)C7=CC=CC=C7 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H26ClO3P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
621.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-(4-Chlorophenyl)-2-oxo-1-(triphenylphosphoranylidene)ethyl)anthracene-9,10-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-((3-butyl-4-oxo-3,4-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2-yl)thio)-N-(3-chloro-4-methoxyphenyl)acetamide](/img/structure/B2861690.png)
![N-(3,4-difluorophenyl)-N-(3-fluorobenzyl)[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2861691.png)
![6-bromo-2-(4-methoxyphenyl)-N-((tetrahydrofuran-2-yl)methyl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B2861692.png)
![(6-Cyclopentyloxypyridin-3-yl)-[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]methanone](/img/structure/B2861695.png)
![2,5-Dimethyl-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]furan-3-carboxamide](/img/structure/B2861697.png)
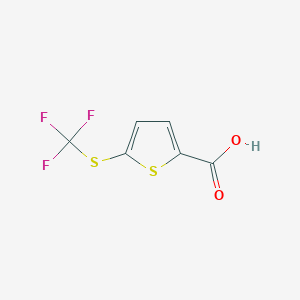
![N-(3-(benzo[d]oxazol-2-yl)phenyl)-2-(1,3-dimethyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)acetamide](/img/structure/B2861700.png)
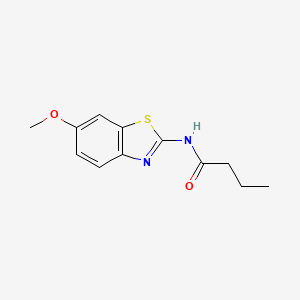
![N-[2-Methoxy-2-(2-methoxyphenyl)ethyl]thieno[3,2-d]pyrimidin-4-amine](/img/structure/B2861705.png)
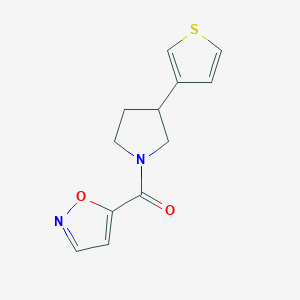
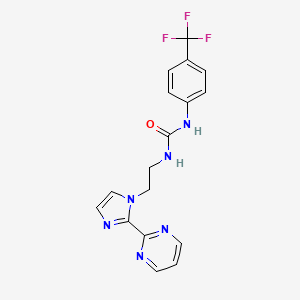
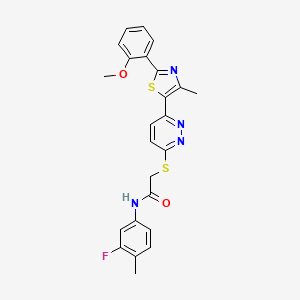
![Ethyl 2-(2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2861709.png)
